molecular formula C12H14ClN3 B1467366 4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole CAS No. 1247636-24-3

4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole

Cat. No. B1467366
CAS RN: 1247636-24-3
M. Wt: 235.71 g/mol
InChI Key: RBBSZRICIJYTEB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole (CM-DMT) is an organic compound that has a wide range of applications in the fields of science and medicine. CM-DMT is a colorless and odorless solid compound that is highly soluble in water and organic solvents. It is synthesized by the reaction of 4-chloro-1-methylbenzene and 1-methyl-1H-1,2,3-triazole in the presence of an acid catalyst. CM-DMT has been found to have a wide range of biological activities and is used in a variety of applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Triazole derivatives, including 1H-1,2,3-triazole, have been a focal point of synthetic chemistry due to their potential for creating new drugs and materials. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, notably the copper(I)-catalyzed version, has emerged as a key method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" approach is prized for its efficiency, selectivity, and environmental friendliness, leading to compounds with broad biological activities (Kaushik et al., 2019; de Souza et al., 2019).

Biological Applications

Triazole derivatives demonstrate a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. Their versatility in biological applications is partly due to the triazole ring's ability to mimic various functional groups and engage in multiple types of biochemical interactions. These compounds are being explored for their potential against neglected diseases, cancer, and bacterial infections, including resistant strains such as MRSA (Ferreira et al., 2013; Ge & Xu, 2020).

Material Science and Corrosion Inhibition

In the field of material science, 1,2,3-triazole derivatives are investigated for their potential as corrosion inhibitors for metals and alloys. Their ability to form stable, non-toxic, and environmentally friendly compounds that effectively protect metal surfaces from corrosion in aggressive environments has been highlighted. These compounds are particularly interesting for their application in industrial settings, where the longevity and durability of metal components are crucial (Hrimla et al., 2021).

Pharmaceutical and Medical Applications

Triazole derivatives have shown promise in the development of new medications, particularly as antifungal and antibacterial agents. Their structural diversity allows for the targeting of a wide range of biological pathways, offering new mechanisms of action against various pathogens. This includes their use in combating drug-resistant bacteria, offering a potential solution to one of modern medicine's most pressing challenges (Li & Zhang, 2021).

properties

IUPAC Name

4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-9-3-4-11(5-10(9)2)7-16-8-12(6-13)14-15-16/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBSZRICIJYTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(N=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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